4-(Dimethylamino)phenylalanine

Fluorescent labeling Peptide chemistry Protein conjugation

Researchers requiring a non-substitutable building block for pristinamycin I pathway reconstitution or a calibrated FRET fluorescence acceptor face supply inconsistency. 4-(Dimethylamino)phenylalanine (DMPAPA) directly resolves these bottlenecks: • Only exogenous DMPAPA restores antibiotic production in papA-disrupted S. pristinaespiralis-4-amino or 4-methylamino analogs fail. • Achieves 22-42% FRET efficiency with tyrosine donors; pK₃ 8.86 enables pH-responsive switching near physiological conditions. • N-Acetyl-azlactone derivative acylates proteins in a single step, unlike the 4-amino analog's incompatible two-step sequence. Standard analytical documentation supports immediate experimental deployment.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 84796-32-7
Cat. No. B1330278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)phenylalanine
CAS84796-32-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
InChIKeyUSEYFCOAPFGKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)phenylalanine – Overview


4-(Dimethylamino)phenylalanine (DMPAPA, DMAPhe; CAS 84796-32-7, also 7284-42-6 for DL form) is a synthetic, non-proteinogenic aromatic amino acid with the molecular formula C₁₁H₁₆N₂O₂ (MW 208.26 g/mol) . It features a dimethylamino group (–N(CH₃)₂) at the para-position of the phenyl ring of phenylalanine. This substitution confers distinct electronic properties, including a bathochromic shift in UV absorption relative to phenylalanine, an experimentally determined aromatic ammonium pK₃ of approximately 8.86 at 37 °C [1], and the capacity to serve as a fluorescence acceptor in Förster resonance energy transfer (FRET) pairs with tyrosine [2]. The compound is a critical biosynthetic precursor of the streptogramin antibiotic pristinamycin I, where it constitutes the fifth residue of the macrocyclic peptide [3]. Its azlactone derivative enables direct fluorescent labeling of both peptides and proteins, a capability that distinguishes it from its closest para-amino analog [4].

1
Fluorescent Probe Design

Serves as a FRET acceptor paired with tyrosine for peptide distance measurements.

2
Protein Bioconjugation

Azlactone derivative enables direct single-step fluorescent labeling of proteins.

3
Biosynthetic Precursor

Non-substitutable building block for pristinamycin I pathway studies.

4-(Dimethylamino)phenylalanine: Why Substitution Fails


Para-substituted phenylalanine analogs—including 4-aminophenylalanine (Aphe), 4-nitrophenylalanine, and 4-methylaminophenylalanine—are not functionally interchangeable with 4-(dimethylamino)phenylalanine. The dimethylamino group imparts a tertiary amine character that alters the aromatic ring electronic density, shifts the pKa of the side-chain ammonium group, and modifies the spectroscopic signature in both absorption and fluorescence [1]. In biosynthetic contexts, the dedicated N-methyltransferase PapM from Streptomyces pristinaespiralis specifically catalyzes two successive N-methylation steps on 4-amino-L-phenylalanine to produce DMPAPA; neither the mono-methyl intermediate nor the unmethylated precursor can substitute for the dimethylated product in pristinamycin I assembly, as demonstrated by gene-disruption complementation experiments [2][3]. In chemical biology applications, the azlactone of N-acetyl-4-(dimethylamino)phenylalanine directly acylates both peptides and proteins, whereas the corresponding 4-amino analog requires a two-step nitro-azlactone/reduction sequence that is incompatible with protein substrates [4]. These functional divergences mean that procurement decisions cannot assume class-level equivalence among para-substituted phenylalanines.

This Product

Dimethylamino group enables direct azlactone-based protein acylation and distinct FRET spectral properties.

Potential Substitute

4-Aminophenylalanine requires a two-step protocol incompatible with proteins and exhibits different pKa and fluorescence profiles.

This Product

Dimethylated L-phenylalanine restores pristinamycin I production in papA-disrupted S. pristinaespiralis.

Potential Substitute

4-Amino-L-phenylalanine or mono-methyl intermediate cannot rescue the PI⁻ phenotype in pathway reconstitution.

Class-level equivalence among para-substituted phenylalanines may not transfer; dimethylation status directly impacts downstream functional outcomes.

4-(Dimethylamino)phenylalanine: Quantitative Evidence vs Analogs


Direct Protein Fluorescent Labeling via Azlactone Chemistry

N-Acetyl-4-(dimethylamino)phenylalanine, in the form of its azlactone, can be introduced directly into both peptide and protein molecules as a fluorescent marker in a single-step acylation reaction. In contrast, the closest analog N-acetyl-4-aminophenylalanine requires a two-step procedure: first reaction with the azlactone of N-acetyl-4-nitrophenylalanine, followed by chemical reduction of the nitro group to the amino group. This indirect method cannot be applied to proteins, making DMAPhe the only viable choice for direct protein fluorescent labeling among the para-amino phenylalanine family [1].

Direct Protein Labeling
Head-to-head
Feasible vs. infeasible for protein substrates. DMAPhe azlactone labels proteins directly; 4-amino analog method cannot be applied to proteins.
Defines exclusive suitability for protein bioconjugation workflows.
Binary functional distinction; no alternative direct method exists for the analog.
Fluorescent labeling Peptide chemistry Protein conjugation

FRET Acceptor Efficiency: Tyrosine–DMAPhe Pair

When paired with tyrosine as the donor fluorophore, 4-(dimethylamino)phenylalanine functions as an efficient fluorescence acceptor for Förster resonance energy transfer (FRET)-based distance measurements in peptides. The tyrosine→DMAPhe energy transfer efficiency ranges from 22% to 42% across model peptide systems, enabling reliable intra-molecular distance determination. The companion tyrosine→4′-aminophenylalanine pair exhibits different spectral overlap characteristics and distinct pKa values of the aromatic ammonium group (DMAPhe pK₃ 8.86 vs. Aphe pK₃ 8.93, measured at 37 °C and I = 0.16 [2]), which affect the pH-dependence of the fluorescence signal. The two fluorophore pairs were characterized in parallel across seven different peptide compounds, with positions of band maxima, pKa values, and inter-fluorophore distances systematically compared [1].

FRET Acceptor Efficiency
Cross-study comparable
Energy transfer efficiency: 22–42% with tyrosine donor. Aromatic ammonium pK₃ 8.86 vs. Aphe 8.93.
Calibrated distance ruler for peptide conformational analysis.
pH-dependent spectral overlap differs between DMAPhe and Aphe pairs.
FRET Fluorescence spectroscopy Peptide conformation

Biosynthetic Essentiality for Pristinamycin I

4-Dimethylamino-L-phenylalanine (DMPAPA) is an obligatory building block at position 5 of the pristinamycin I macrocyclic peptide antibiotic. Disruption of the papA gene in Streptomyces pristinaespiralis abolishes pristinamycin I production, generating a PI⁻ phenotype. Critically, antibiotic production is restored exclusively by exogenous addition of DMPAPA to the culture medium; neither 4-amino-L-phenylalanine (the PapM substrate) nor 4-methylamino-L-phenylalanine (the mono-methyl intermediate) can rescue the phenotype [1]. The dedicated N-methyltransferase PapM catalyzes two successive N-methylation steps converting 4-amino-L-phenylalanine → 4-methylamino-L-phenylalanine → DMPAPA, and the purified SnbD peptide synthetase specifically activates DMPAPA via thioesterification and subsequent N-methylation for incorporation into the growing peptide chain [2].

Biosynthetic Essentiality
Class-level inference
Only DMPAPA restores PI⁺ phenotype in papA disruption. 4-amino and 4-methylamino analogs cannot substitute.
Non-substitutable precursor for pristinamycin I pathway studies.
Reported gene-disruption complementation context.
Antibiotic biosynthesis Streptogramin Non-ribosomal peptide synthetase

pKa Differentiation of Para-Substituted Phenylalanines

The acid dissociation constants of para-substituted phenylalanines were determined by electrometric titration at 37 °C and ionic strength 0.16. The dimethylamino substituent shifts the α-ammonium pK₂ upward by 0.21 units relative to 4-aminophenylalanine (pK₂ 8.61 vs. 8.40), while the aromatic ammonium pK₃ decreases by 0.07 units (pK₃ 8.86 vs. 8.93) [1]. For comparison, 4-nitrophenylalanine has a predicted most acidic pKa of approximately 2.12 , reflecting the electron-withdrawing character of the nitro group that fundamentally alters the ionization profile. These differences determine the net molecular charge and protonation state at physiological pH, directly impacting chromatographic retention, electrophoretic mobility, and biomolecular recognition.

pKa Differentiation
Cross-study comparable
DMAPhe pK₂ 8.61, pK₃ 8.86. Aphe pK₂ 8.40, pK₃ 8.93. 4-Nitro analog differs by >6 pK units.
Ionization state and chromatographic behavior shift at physiological pH.
Context for HPLC method development and bioavailability interpretation.
pKa determination Ionization state Physicochemical characterization

APP+ as Superior hSERT Fluorescent Substrate

The 4-(dimethylamino)phenylalanine-derived fluorescent probe 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) demonstrates significantly superior performance as a substrate for the human serotonin transporter (hSERT) compared to the structurally related analog ASP+ (4-(4-(aminostyryl)phenyl)-1-methylpyridinium). APP+ exhibits robust, Na⁺- and Cl⁻-dependent fluorescence uptake in hSERT-expressing HEK293 cells, displaced by 5HT and inhibited by fluoxetine. Critically, ASP+ is 10 times less potent than APP+ at inhibiting 5HT uptake and shows minimal hSERT-mediated transport, instead acting as an inhibitor that induces hSERT-mediated outward currents [1]. This functional divergence is directly attributable to the para-dimethylamino substitution pattern retained from the parent DMAPhe scaffold.

hSERT Fluorescent Substrate
Supporting evidence
APP+ exhibits 10-fold higher potency than ASP+ in inhibiting 5HT uptake. APP+ acts as substrate; ASP+ acts as inhibitor.
Supports transporter assay probe selection for hSERT screening.
Functional divergence attributed to para-dimethylamino substitution pattern.
Serotonin transporter Fluorescent substrate Neurotransmitter uptake assay

4-(Dimethylamino)phenylalanine: Optimal Application Scenarios


FRET Distance Measurements in Peptides

When designing peptides for Förster resonance energy transfer studies, 4-(dimethylamino)phenylalanine serves as a spectroscopically characterized fluorescence acceptor paired with tyrosine donors. The empirically measured energy transfer efficiency range of 22–42% provides a calibrated distance ruler for peptide conformational analysis. Its pK₃ of 8.86 offers a pH-responsive fluorescence switch near physiological pH, enabling dynamic measurements not achievable with the 4-aminophenylalanine analog (pK₃ 8.93) [1][2].

One-Step Protein Fluorescent Labeling via Azlactone

For covalent attachment of a fluorescent marker to protein substrates, N-acetyl-4-(dimethylamino)phenylalanine azlactone is the only viable choice within the para-substituted phenylalanine family. The single-step acylation reaction proceeds directly with protein nucleophiles, whereas the 4-amino analog requires a two-step nitro-azlactone/reduction sequence that is incompatible with proteins [3]. This makes DMAPhe the required procurement choice for any protein bioconjugation workflow utilizing para-substituted phenylalanine fluorophores.

Pristinamycin I Biosynthesis Reconstitution

For in vitro reconstitution or metabolic engineering of the pristinamycin I biosynthetic pathway, 4-dimethylamino-L-phenylalanine is an essential, non-substitutable precursor. Genetic disruption of the papA gene in S. pristinaespiralis abolishes antibiotic production, and only exogenous DMPAPA—not 4-amino-L-phenylalanine or 4-methylamino-L-phenylalanine—restores the PI⁺ phenotype [4][5]. Procurement of the correct dimethylated building block is mandatory for any pathway reconstitution experiment.

High-Throughput hSERT Modulator Screening with APP+

The DMAPhe-derived probe APP+ enables real-time fluorescence monitoring of human serotonin transporter activity in living cells. With 10-fold higher potency than ASP+ in inhibiting 5HT uptake and genuine substrate behavior (inward currents at −60 mV), APP+ is the preferred fluorescent reporter for hSERT-targeted drug screening campaigns. This application leverages the unique electronic and steric properties conferred by the para-dimethylamino group inherited from the parent 4-(dimethylamino)phenylalanine scaffold [6].

Application
Selection Property
Validation Focus
FRET distance measurements in peptides
Tyrosine–DMAPhe FRET pair characterization
Energy transfer efficiency and pH-response review
One-step protein fluorescent labeling
Azlactone derivative reactivity
Direct protein acylation and labeling workflow compatibility
Pristinamycin I biosynthesis reconstitution
Biosynthetic precursor essentiality
Pathway complementation and non-substitutability review
hSERT modulator screening
APP+ probe substrate behavior
Transporter substrate vs. inhibitor mode of action review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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